molecular formula C8H13N3O B13317262 2-(1-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one

2-(1-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13317262
M. Wt: 167.21 g/mol
InChI Key: AAGBDXDTECMVMF-UHFFFAOYSA-N
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Description

2-(1-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one is a chemical compound that belongs to the class of dihydropyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the reaction of 2-amino-1-propanol with 6-methyl-3,4-dihydropyrimidin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The reaction may also require the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities. The use of advanced purification techniques, such as crystallization or chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with additional hydrogen atoms.

    Substitution: Substituted derivatives with various functional groups replacing the amino group.

Scientific Research Applications

2-(1-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one can be compared with other dihydropyrimidinones, such as:
    • 2-(1-Aminopropan-2-yl)-3,4-dihydropyrimidin-4-one
    • 2-(1-Aminopropan-2-yl)-5-methyl-3,4-dihydropyrimidin-4-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(1-aminopropan-2-yl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-5(4-9)8-10-6(2)3-7(12)11-8/h3,5H,4,9H2,1-2H3,(H,10,11,12)

InChI Key

AAGBDXDTECMVMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)C(C)CN

Origin of Product

United States

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